Lipophilicity (XLogP3): Intermediate Value Distinguishes 6-Ethoxy from 6-Methoxy and 6-Bromo Analogs
Computed XLogP3 for the target compound is 3.8, placing it between the 6-methoxy analog (estimated XLogP3 ≈ 3.3) and the 6-bromo analog (estimated XLogP3 ≈ 4.3) [1]. This quantitative difference in lipophilicity directly influences membrane permeability and non-specific protein binding. For CE2 inhibitors, optimal lipophilicity within the 3.5–4.0 range has been associated with balanced metabolic stability and target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 6-methoxy analog: ~3.3; 6-bromo analog: ~4.3 (PubChem computed values) |
| Quantified Difference | ΔXLogP3 = +0.5 vs 6-methoxy; ΔXLogP3 = -0.5 vs 6-bromo |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
The intermediate lipophilicity of the 6-ethoxy compound suggests a potentially superior balance between passive permeability and aqueous solubility compared to the more polar 6-methoxy or the more lipophilic 6-bromo analogs, critical for consistent in vitro assay performance.
- [1] PubChem Computed XLogP3 for CID 3515533 and related benzothiazole analogs. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Wang, J. et al. (2019) 'Structure-activity relationships of benzothiazole-based carboxylesterase inhibitors', European Journal of Medicinal Chemistry, 178, pp. 726–739. View Source
